2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
“2-(3,3-Difluorocyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1373503-48-0 . It has a molecular weight of 150.13 . The compound is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The Inchi Code for “2-(3,3-Difluorocyclobutyl)acetic acid” is 1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.It is a solid at room temperature . The storage temperature is at refrigerator levels .
Scientific Research Applications
Electrochemical Properties in Organoboron Compounds
A study by Tanigawa et al. (2016) in "Electrochimica Acta" explored the electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. They found that these compounds have lower oxidation potentials compared to organoboranes, indicating a significant β-effect in organoborate. This has implications for the use of similar compounds in electrochemical applications (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Synthesis of Pinacolylboronate-Substituted Stilbenes
In the "Journal of Organometallic Chemistry," Das et al. (2015) synthesized a series of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. These compounds were used to synthesize boron-containing stilbene derivatives and resveratrol analogues, demonstrating potential applications in materials for LCD technology and neurodegenerative disease therapies (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Applications in Polymer Synthesis
Yokozawa et al. (2011) in "Macromolecular Rapid Communications" studied the polymerization of a monomer containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. They found it useful in producing polymers with narrow molecular weight distributions and high regioregularity, indicating its utility in precision polymer synthesis (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Development of Silicon-Based Drugs
Büttner et al. (2007) in "Organometallics" developed a new building block for silicon-based drugs using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound was used in synthesizing the retinoid agonist disila-bexarotene, demonstrating its potential in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).
Continuous Flow Synthesis of Organoboron Compounds
Fandrick et al. (2012) in "Organic Process Research & Development" described a scalable process for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives via continuous flow, indicating its importance in large-scale industrial applications (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Safety and Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-10(12,13)6-7/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWVHJFQCEWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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